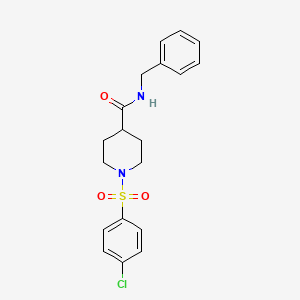

SORT-PGRN interaction inhibitor 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SORT-PGRN interaction inhibitor 2 is a compound that inhibits the interaction between sortilin and progranulin. This inhibition results in decreased expression of sortilin protein and increased secretion of extracellular progranulin in mammalian cell lines. The compound is primarily used in research related to neurological diseases, as it has the potential to increase progranulin levels, which are associated with various neurodegenerative conditions .

Preparation Methods

The synthetic routes and reaction conditions for SORT-PGRN interaction inhibitor 2 are not extensively detailed in the available literature. it is known that the compound can be prepared by dissolving 2 milligrams of the substance in 50 microliters of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 milligrams per milliliter. For in vivo experiments, the stock solution can be further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .

Chemical Reactions Analysis

SORT-PGRN interaction inhibitor 2 primarily undergoes interactions that affect protein expression and secretion in mammalian cells. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the context of its biological activity. Instead, it modulates the expression of sortilin and the secretion of progranulin through its inhibitory action .

Scientific Research Applications

SORT-PGRN interaction inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Neurological Disease Research: The compound is used to study the role of progranulin in neurodegenerative diseases such as frontotemporal dementia and Alzheimer’s disease. .

Cell Biology: The compound is utilized to understand the mechanisms of protein trafficking and secretion in mammalian cells.

Drug Development: this compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases.

Mechanism of Action

SORT-PGRN interaction inhibitor 2 exerts its effects by inhibiting the interaction between sortilin and progranulin. Sortilin is a membrane transporter that binds to progranulin, leading to its cellular uptake and degradation in the lysosome. By inhibiting this interaction, this compound decreases the expression of sortilin protein and increases the secretion of extracellular progranulin. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased progranulin levels can have neuroprotective effects .

Comparison with Similar Compounds

SORT-PGRN interaction inhibitor 2 is unique in its ability to specifically inhibit the interaction between sortilin and progranulin. Similar compounds that target the same pathway include:

BDC2.5 mimotope: A compound that also modulates progranulin levels but through a different mechanism of action.

Antitumor agent-67: This compound affects progranulin levels indirectly by targeting other pathways involved in protein trafficking and secretion.

These compounds highlight the uniqueness of this compound in its specific inhibition of the sortilin-progranulin interaction, making it a valuable tool for research in neurodegenerative diseases.

Properties

CAS No. |

1008233-79-1 |

|---|---|

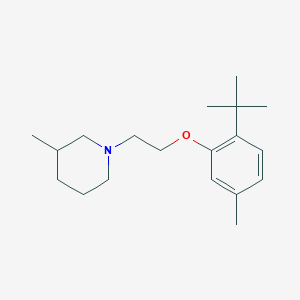

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine |

InChI |

InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3 |

InChI Key |

PICXSYRGOPRWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)

![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)